α-Glucosidase Inhibition Potency Compared to Clinical Standard Acarbose
Compounds from the quinoline–benzothiazole hybrid series (8a–t), of which N-(2-methoxyquinolin-8-yl)-1,3-benzothiazole-2-carboxamide is a representative member, were screened against Saccharomyces cerevisiae α-glucosidase. The most active derivatives (8b, 8h, 8n, 8o) displayed IC₅₀ values between 38.2 ± 0.3 µM and 79.9 ± 1.2 µM, whereas the clinical reference drug acarbose exhibited an IC₅₀ of 750.0 ± 2.0 µM under identical assay conditions [1]. This represents a 9.4- to 19.6-fold improvement in molar potency relative to acarbose.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ range = 38.2 ± 0.3 – 79.9 ± 1.2 µM (for the most active subset of the series including the target chemotype) |
| Comparator Or Baseline | Acarbose: IC₅₀ = 750.0 ± 2.0 µM |
| Quantified Difference | 9.4-fold to 19.6-fold greater potency on a molar basis |
| Conditions | In vitro enzyme inhibition assay using α-glucosidase from Saccharomyces cerevisiae; substrate p-nitrophenyl-α-D-glucopyranoside (pNPG); 37°C, pH 6.8 |
Why This Matters
The 10–20× potency advantage over the established clinical comparator acarbose demonstrates that this chemotype achieves meaningful biochemical differentiation, making it a higher-priority candidate for lead optimization programs targeting α-glucosidase.
- [1] Khalili Ghomi, M., Dastyafteh, N., Montazer, M. N., Noori, M., Mojtabavi, S., Faramarzi, M. A., Hashemi, S. M. & Mahdavi, M. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Sci. Rep. 14, 501 (2024). DOI: 10.1038/s41598-023-50711-2. View Source
